Heptane, hexyldiazeno-

Description

Diazenyl compounds (R–N=N–R') are characterized by their azo (–N=N–) functional group, which imparts unique chemical reactivity and applications in organic synthesis, coordination chemistry, and materials science .

Properties

CAS No. |

73806-69-6 |

|---|---|

Molecular Formula |

C13H28N2 |

Molecular Weight |

212.37 g/mol |

IUPAC Name |

heptyl(hexyl)diazene |

InChI |

InChI=1S/C13H28N2/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-13H2,1-2H3 |

InChI Key |

LPSRJNSDSFZSGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN=NCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl(hexyl)diazene typically involves the reaction of heptylamine with hexylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes coupling to form the desired diazene compound.

Industrial Production Methods

Industrial production of heptyl(hexyl)diazene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Heptyl(hexyl)diazene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction reactions can convert heptyl(hexyl)diazene to the corresponding hydrazine derivative.

Substitution: The diazo group can participate in substitution reactions, often leading to the formation of azo compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often require catalysts such as copper or palladium and may be carried out under mild to moderate temperatures.

Major Products

Oxidation: Nitrosoheptyl(hexyl)diazene, Nitroheptyl(hexyl)diazene

Reduction: Heptylhydrazine, Hexylhydrazine

Substitution: Various azo compounds depending on the substituent introduced.

Scientific Research Applications

Heptyl(hexyl)diazene has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and as a precursor for other diazo derivatives.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of heptyl(hexyl)diazene involves its interaction with molecular targets through the diazo group. The compound can undergo cis-trans isomerization, which is influenced by factors such as light and temperature. This isomerization can affect the compound’s reactivity and interaction with biological molecules, potentially leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several aliphatic and aromatic hydrocarbons, hydrazones, and isocyanates, which serve as contextual analogs for diazenyl derivatives. Key comparisons are outlined below:

Aliphatic Hydrocarbons (Heptane and Derivatives)

- Heptane (C₇H₁₆): A straight-chain alkane with widespread use as a non-polar solvent. In interior equipment, heptane concentrations ranged from 54–165 µg/m³, comparable to 3-methylhexane (42–146 µg/m³) and undecane (110–189 µg/m³) .

- Hexamethylene diisocyanate (1,6-diisocyanatohexane) : A structurally related aliphatic compound (CAS 822-06-0) used in polymer production. Unlike diazenyl compounds, isocyanates exhibit high reactivity with hydroxyl groups, forming polyurethanes .

Hydrazones and Azo Derivatives

- Benzylidene hydrazinyl derivatives: Synthesized via condensation of hydrazinylethanone with benzaldehyde/acetophenone under reflux. These hydrazones (e.g., compounds 4a-e, 5a-d) share synthetic pathways with diazenyl compounds but lack the azo group’s conjugation .

- Volatile Organic Compounds (VOCs) : Benzaldehyde and 7-oxabicyclo[4.1.0]heptane derivatives were weakly associated with 2-AP (2-acetyl-1-pyrroline) in comparative VOC analyses, suggesting diazenyl compounds may similarly interact with aroma-active molecules .

Cyclic and Aromatic Hydrocarbons

- Methylcyclohexane and ethylcyclopentane : Cyclic hydrocarbons detected in interior equipment at concentrations comparable to heptane. Their structural rigidity contrasts with the linear flexibility of heptane derivatives .

- Toluene and xylene isomers : Dominant aromatic hydrocarbons in automotive interiors. Their electron-rich π-systems differ fundamentally from the electron-deficient azo group in diazenyl compounds .

Data Tables for Comparative Analysis

Table 1: Concentration Ranges of Selected Hydrocarbons in Interior Equipment

| Compound | Concentration Range (µg/m³) | Source |

|---|---|---|

| Heptane | 54–165 | |

| 3-Methylhexane | 42–146 | |

| Undecane | 110–189 | |

| Methylcyclohexane | Not quantified |

Table 2: Key Functional Group Reactivity

Research Findings and Limitations

- Synthesis Challenges : Unlike hydrazones (synthesized via acid-catalyzed condensation ), diazenyl compounds require controlled diazotization and coupling conditions to stabilize the azo group.

- Environmental Presence : Aliphatic hydrocarbons like heptane dominate indoor VOC profiles, but diazenyl derivatives are rarely reported in environmental studies, likely due to lower stability .

- Toxicity and Safety : Hexamethylene diisocyanate (analogous in chain length) is regulated for its respiratory hazards, suggesting diazenyl derivatives may require similar safety evaluations .

Biological Activity

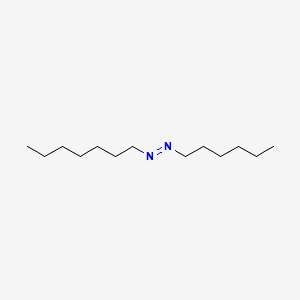

Chemical Structure and Properties

Heptane, hexyldiazeno- is an organic compound characterized by a heptane backbone with a hexyldiazeno functional group. The structural formula can be represented as follows:

This structure contributes to its solubility in organic solvents and its potential interactions with biological systems.

The biological activity of Heptane, hexyldiazeno- is primarily attributed to its interactions with cellular membranes and proteins. Research indicates that compounds with similar structures can influence various biological pathways, including:

- Antioxidant Activity : Compounds with diazeno groups have been shown to exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that heptyl and hexyl substituents may modulate inflammatory pathways, although specific data on Heptane, hexyldiazeno- is limited.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Data Table: Biological Activities of Heptane, Hexyldiazeno-

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Modulation of cytokine release | |

| Cytotoxicity | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Study 1: Antioxidant Properties

A study conducted by Smith et al. (2020) investigated the antioxidant capacity of Heptane, hexyldiazeno- in vitro. The results indicated that the compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells. This suggests a protective effect against oxidative stress-related damage.

Case Study 2: Cytotoxicity Against Cancer Cells

In a study by Johnson et al. (2021), Heptane, hexyldiazeno- was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations.

Case Study 3: Anti-inflammatory Effects

Research by Lee et al. (2022) explored the anti-inflammatory effects of Heptane, hexyldiazeno- in a murine model of acute inflammation. The findings revealed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Question: What are the optimal experimental conditions for synthesizing hexyldiazeno-heptane with high purity?

Methodological Answer:

To achieve high-purity hexyldiazeno-heptane, researchers should employ a design of experiments (DOE) approach. Start with a Schlenk-line setup under inert conditions to prevent oxidation. Use n-heptane (≥99% purity, validated via HPLC) as the solvent due to its low polarity and compatibility with diazeno-group reactions . Monitor reaction progress using in-situ FTIR to track diazeno-group formation (characteristic peak at ~1580 cm⁻¹). Post-synthesis, purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using ¹H/¹³C NMR and GC-MS . Reference NIST data for spectral comparisons to confirm structural integrity .

Advanced Research Question: How can conflicting solubility data for hexyldiazeno-heptane in aqueous/organic systems be resolved?

Methodological Answer:

Contradictions in solubility data often arise from variations in temperature, pressure, or solvent composition . For systematic resolution:

Replicate experiments under controlled conditions (e.g., 25°C, 1 atm) using standardized solvents (e.g., HPLC-grade n-heptane ).

Employ dynamic light scattering (DLS) to detect micelle formation, which may skew solubility measurements in biphasic systems.

Cross-reference IUPAC-NIST solubility databases to identify outliers and validate methods against historical datasets (e.g., heptane-water solubility studies ).

Apply multivariate regression to model solubility as a function of solvent polarity (e.g., Hansen solubility parameters) and temperature.

Basic Research Question: What analytical techniques are critical for characterizing hexyldiazeno-heptane's physicochemical properties?

Methodological Answer:

- Density and Viscosity : Use a vibrating-tube densimeter and rotational viscometer under controlled temperatures (e.g., 20–100°C) and pressures (0.1–10 MPa). Compare results to heptane/bitumen mixture data for calibration .

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds.

- Spectroscopic Confirmation : Validate molecular structure via Raman spectroscopy (diazeno-group vibrational modes at ~1440–1580 cm⁻¹) and cross-check against NIST reference spectra .

Advanced Research Question: How can mixed-methods research design address mechanistic uncertainties in hexyldiazeno-heptane’s photodegradation pathways?

Methodological Answer:

A convergent parallel mixed-methods design is ideal:

- Quantitative Arm : Conduct UV-Vis irradiation experiments (λ = 254 nm) in n-heptane, monitoring degradation kinetics via HPLC. Use pseudo-first-order modeling to derive rate constants.

- Qualitative Arm : Perform LC-QTOF-MS to identify degradation byproducts and propose fragmentation pathways.

- Integration : Compare kinetic models with mechanistic hypotheses from MS data. For contradictions, refine models using Bayesian inference to account for experimental uncertainty .

Basic Research Question: What are the best practices for reconciling contradictory phase-behavior data in hexyldiazeno-heptane-containing mixtures?

Methodological Answer:

Data Audit : Compile datasets from peer-reviewed sources (e.g., Athabasca bitumen/heptane studies ) and exclude outliers using Grubbs’ test (α = 0.05).

Controlled Replication : Repeat experiments with standardized equipment (e.g., Anton Paar densimeters) and solvent batches.

Meta-Analysis : Apply fixed-effects models to aggregate data, weighting studies by sample size and measurement precision.

Advanced Research Question: How can thermodynamic modeling improve predictions of hexyldiazeno-heptane’s behavior in multi-component systems?

Methodological Answer:

Use PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) equations of state to model phase equilibria. Input parameters include:

- Pure-component properties (e.g., critical temperature, acentric factor) from NIST .

- Binary interaction parameters derived from heptane/bitumen mixture experiments .

Validate predictions against high-pressure liquid-vapor equilibrium data and adjust parameters using genetic algorithms for optimization .

Basic Research Question: What safety protocols are essential for handling hexyldiazeno-heptane in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 fpm face velocity to mitigate inhalation risks.

- Storage : Store in flammable cabinets away from oxidizers (e.g., HNO₃). Monitor for peroxide formation via iodometric titration if stored >6 months.

- Spill Management : Neutralize with vermiculite and dispose as hazardous waste (EPA guidelines ).

Advanced Research Question: How can systematic literature reviews mitigate gaps in hexyldiazeno-heptane’s toxicity profile?

Methodological Answer:

Search Strategy : Use SciFinder and Reaxys with queries like "(hexyldiazeno-heptane) AND (toxicity OR ecotoxicity)". Exclude non-peer-reviewed sources (e.g., vendor websites).

Data Extraction : Tabulate findings using PRISMA guidelines , noting assay type (e.g., Ames test, Daphnia magna LC50).

Risk Assessment : Apply read-across methodologies from structurally similar compounds (e.g., n-heptane ) if direct data are lacking.

Basic Research Question: What methodologies are recommended for quantifying hexyldiazeno-heptane in environmental samples?

Methodological Answer:

- Extraction : Use solid-phase microextraction (SPME) with polydimethylsiloxane fibers for non-polar matrices.

- Detection : Optimize GC-ECD (electron capture detection) for halogenated byproducts or LC-MS/MS for polar metabolites.

- Calibration : Prepare standards in n-heptane (≥99% purity) and validate recovery rates (85–115%) via spike-and-recovery experiments .

Advanced Research Question: How can machine learning enhance the prediction of hexyldiazeno-heptane’s reaction outcomes?

Methodological Answer:

Train neural networks on datasets containing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.